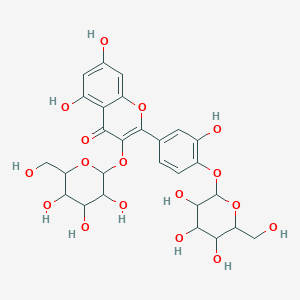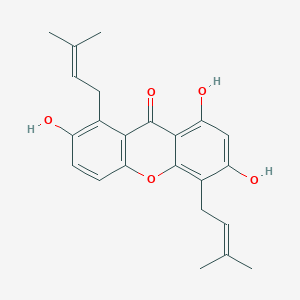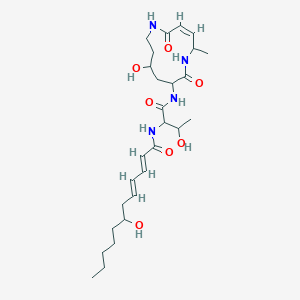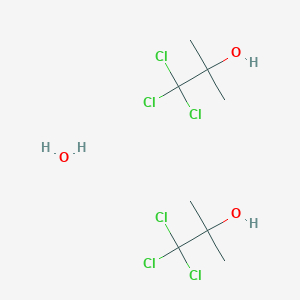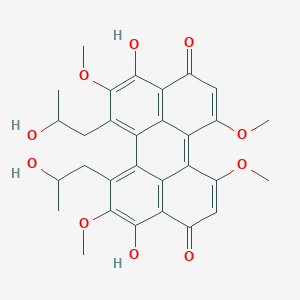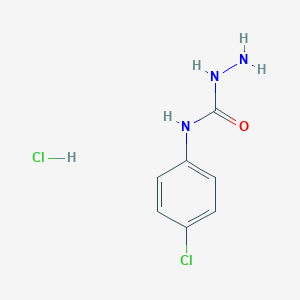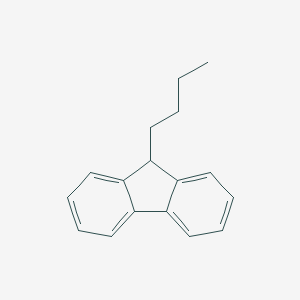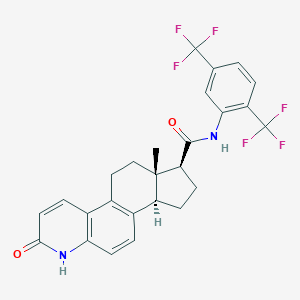![molecular formula C41H28N6Na4O17S4 B047320 Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate CAS No. 111150-22-2](/img/structure/B47320.png)
Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonate salts involves self-assembly processes in aqueous solutions, leading to the formation of dimers or other complex structures through hydrogen bonding and other interactions. These processes are critical for the formation of inclusion complexes with various organic compounds, which can be indicative of the synthetic pathways and stability of the compound (C. Yue & B. Poh, 2019).
Molecular Structure Analysis
The molecular structure of sulfonate salts and similar compounds is characterized by their ability to form stable complexes with organic molecules. This property is evidenced by encapsulation phenomena in water, showcasing a dimeric structure stabilized by hydrogen bonds (C. Yue & B. Poh, 2019). The crystal structure analysis of related compounds further reveals the importance of hydrogen bonding in determining the molecular conformation and stability of these complexes.
Chemical Reactions and Properties
Sulfonate salts undergo various chemical reactions, including thermal and acid-catalyzed decomposition, leading to the formation of different products depending on the conditions. These reactions provide insights into the reactivity and chemical behavior of the compound under study (S. Ito et al., 1979).
Physical Properties Analysis
The physical properties of sulfonate salts, such as solubility in water and stability constants of inclusion complexes, are crucial for understanding their behavior in aqueous environments. These properties are influenced by the compound's molecular structure and the nature of its interactions with other molecules (C. Yue & B. Poh, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and stability under various conditions, are key to comprehending the applications and potential uses of sulfonate salts. The formation of complexes with specific stoichiometry and the mechanisms of their thermal decomposition provide valuable information on the chemical nature of these compounds (S. Ito et al., 1979).
Wissenschaftliche Forschungsanwendungen
Respiratory Activity in Activated Sludge Microorganisms
Tetrasodium salts are used in the measurement of respiratory activity in activated sludge microorganisms. Tetrazolium salts, similar in structure to the tetrasodium compound, have been shown to be reduced to formazan products that are water-soluble. These compounds are utilized in the colorimetric estimation of electron transport system activity in populations of activated sludge microorganisms. The reduction of these salts is proportional to cell biomass and oxygen uptake, and it's susceptible to low levels of toxicants. Particularly, XTT, a tetrazolium salt, was found suitable for assay development and routine monitoring of wastewater treatment systems' performance due to its non-inhibitory nature and high reduction rate by sludge bacteria isolates (McCluskey, Quinn, & McGrath, 2005).
Photodynamic Therapy Sensitizers
Tetrasodium salts, specifically core-modified porphyrins, are used as novel, longer-wavelength-absorbing sensitizers for photodynamic therapy (PDT). They are synthesized as tetrasodium salts by sulfonation and have shown low dark toxicity and high accumulation in tumors. These compounds are effective against certain tumors in mice when used in PDT, indicating their potential as therapeutic agents (Stilts et al., 2000).
Synthesis of Sulfonated Porphyrin Monomers and Dimers
The compound is involved in a novel method for the synthesis of water-soluble sulfonated porphyrin monomers and dimers. These substances are synthesized through the introduction of the trimethylsilyl group on the phenyl rings and reaction with trimethylsilyl chlorosulfonate, indicating their utility in various chemical synthesis processes (Ye & Naruta, 2003).
Eigenschaften
IUPAC Name |
tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJHZNCSXLBXMY-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28N6Na4O17S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1096.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16066783 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1S,6S)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone](/img/structure/B47238.png)

